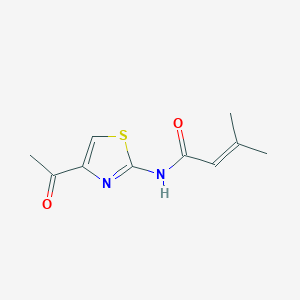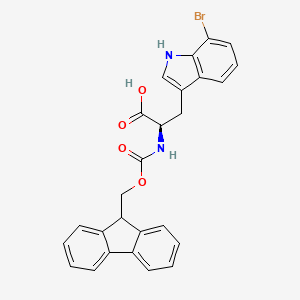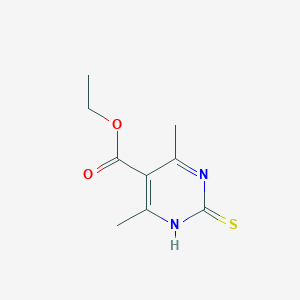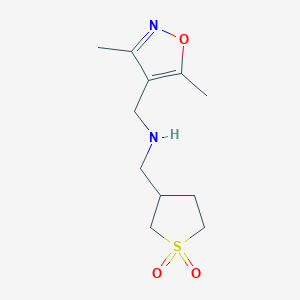
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethylisoxazole ring, followed by its functionalization to introduce the methylamino group. The final step involves the formation of the tetrahydrothiophene ring and its subsequent oxidation to yield the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: This compound shares the 3,5-dimethylisoxazole moiety and has shown potential as a BRD4 inhibitor with anti-cancer activity.
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate: Another compound with the 3,5-dimethylisoxazole ring, used in various synthetic applications.
Uniqueness
What sets 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide apart is its tetrahydrothiophene ring fused with the isoxazole moiety, providing a unique scaffold for chemical modifications and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Propiedades
Fórmula molecular |
C11H18N2O3S |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C11H18N2O3S/c1-8-11(9(2)16-13-8)6-12-5-10-3-4-17(14,15)7-10/h10,12H,3-7H2,1-2H3 |
Clave InChI |
BFFJDCDMKQCOMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CNCC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


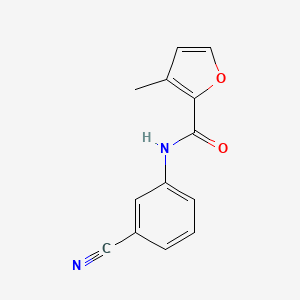
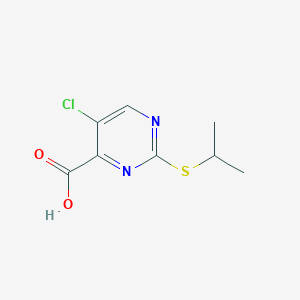
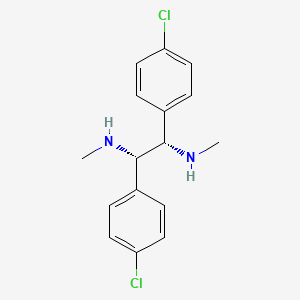
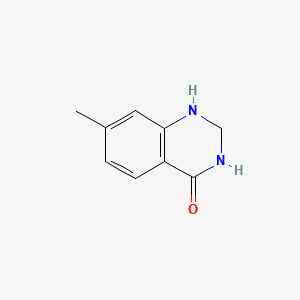


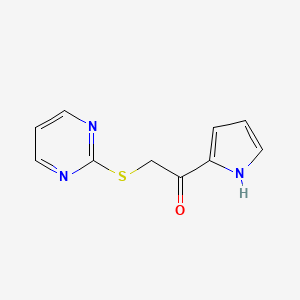

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)

